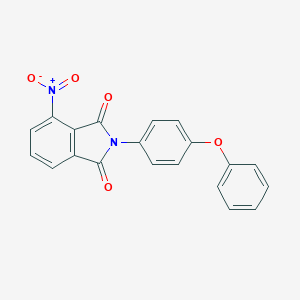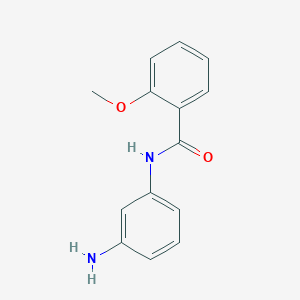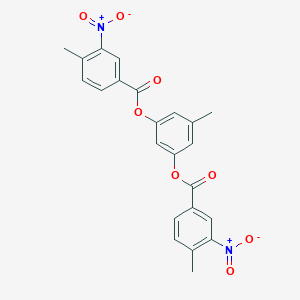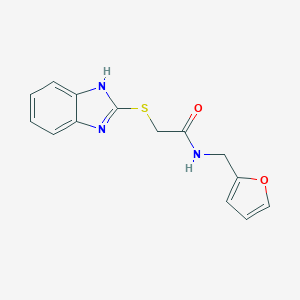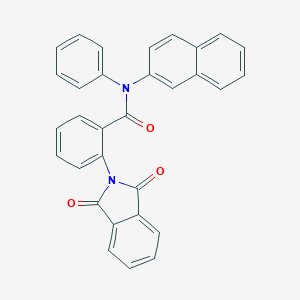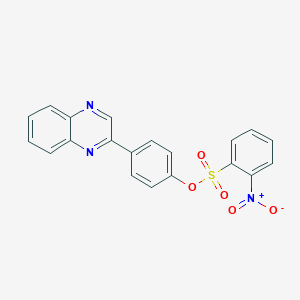
4-(2-quinoxalinyl)phenyl 2-nitrobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-quinoxalinyl)phenyl 2-nitrobenzenesulfonate is a chemical compound with the molecular formula C20H13N3O5S and a molecular weight of 407.4 g/mol This compound is known for its unique structure, which combines a quinoxaline moiety with a nitrobenzenesulfonate group
Vorbereitungsmethoden
The synthesis of 4-(2-quinoxalinyl)phenyl 2-nitrobenzenesulfonate typically involves the reaction of quinoxaline derivatives with nitrobenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonate ester. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane or chloroform, for several hours to ensure complete conversion .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
4-(2-quinoxalinyl)phenyl 2-nitrobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The nitro group on the benzene ring can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Oxidation Reactions: The quinoxaline moiety can undergo oxidation reactions to form quinoxaline N-oxides using oxidizing agents like m-chloroperbenzoic acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-Quinoxalin-2-ylphenyl 2-aminobenzenesulfonate.
Wissenschaftliche Forschungsanwendungen
4-(2-quinoxalinyl)phenyl 2-nitrobenzenesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity is of interest in the development of new pharmaceuticals.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s reactivity and stability make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(2-quinoxalinyl)phenyl 2-nitrobenzenesulfonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The quinoxaline moiety may also interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structural features .
Vergleich Mit ähnlichen Verbindungen
4-(2-quinoxalinyl)phenyl 2-nitrobenzenesulfonate can be compared with other similar compounds, such as:
4-Quinoxalin-2-ylphenyl 4-nitrobenzenesulfonate: This compound has a similar structure but with the nitro group in a different position on the benzene ring.
Quinoxaline derivatives: These compounds share the quinoxaline core but differ in the substituents attached to the ring.
Nitrobenzenesulfonate derivatives: These compounds have the nitrobenzenesulfonate group but with different aromatic or heterocyclic moieties attached.
Eigenschaften
Molekularformel |
C20H13N3O5S |
|---|---|
Molekulargewicht |
407.4g/mol |
IUPAC-Name |
(4-quinoxalin-2-ylphenyl) 2-nitrobenzenesulfonate |
InChI |
InChI=1S/C20H13N3O5S/c24-23(25)19-7-3-4-8-20(19)29(26,27)28-15-11-9-14(10-12-15)18-13-21-16-5-1-2-6-17(16)22-18/h1-13H |
InChI-Schlüssel |
VKMMXBNPZGLPQY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~,N~4~-bis[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-1,4-benzenediamine](/img/structure/B390477.png)
![2-Methyl-4,6-bis[4-(octyloxy)phenyl]pyridine](/img/structure/B390479.png)
![2-[(4-hydroxy-3,5-dimethylbenzyl)sulfanyl]-N'-{4-nitrobenzylidene}acetohydrazide](/img/structure/B390480.png)
![N-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-4-(4-{[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]amino}benzyl)aniline](/img/structure/B390482.png)
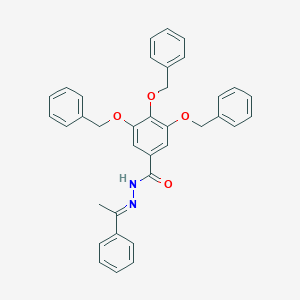
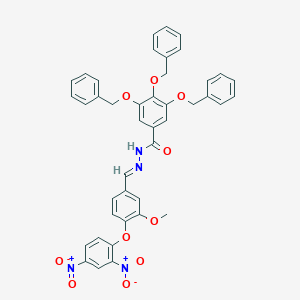
![3-[(4-{2,4-Bisnitrophenoxy}-3-methoxybenzylidene)amino]benzoic acid](/img/structure/B390487.png)
![4-NITRO-N-{4-[4-(2-{4-[4-(4-NITROBENZAMIDO)PHENOXY]PHENYL}PROPAN-2-YL)PHENOXY]PHENYL}BENZAMIDE](/img/structure/B390489.png)
![N-[2-(dodecanoyl-2-methylanilino)ethyl]-N-(2-methylphenyl)dodecanamide](/img/structure/B390490.png)
